2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid
Overview
Description
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzamido group, a methoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-methoxy-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Reduction: The fluorobenzamido group can be reduced to an amine under reductive conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(4-Fluorobenzamido)-4-carboxy-3-methylbenzoic acid.
Reduction: Formation of 2-(4-Fluoroanilino)-4-methoxy-3-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Known for its antidiabetic potential and ability to ameliorate insulin sensitivity.
2-(4-Chlorobenzamido)-4-methoxy-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins. The combination of the methoxy and methyl groups further contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922520-23-8 |
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Molecular Formula |
C16H14FNO4 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C16H14FNO4/c1-9-13(22-2)8-7-12(16(20)21)14(9)18-15(19)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
VJOZYSDLFSYCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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